5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures
Studies on triazole derivatives, such as those involving crystal and molecular structures, have shown significant interest in understanding the delocalization of π-electron density and how it affects the compound's physical and chemical properties. The crystal structures provide insights into the molecule's interactions and supramolecular assembly, which are crucial for designing materials with desired properties (Boechat et al., 2010).
Synthesis of Oxazoline Derivatives
The Michael addition and subsequent reactions to create spirocyclopropanated methyl oxazolinecarboxylates demonstrate the compound's potential for synthetic applications. This method could potentially be adapted for the synthesis of related compounds, exploring their applications in medicinal chemistry and material science (Dalai et al., 2008).
Copper-Catalyzed Intramolecular Cyclization
The efficient synthesis of oxazoles through copper-catalyzed cyclization underscores the utility of triazole derivatives in constructing complex heterocyclic systems. This method's versatility in introducing various functionalities could be valuable for developing new drugs or materials (Kumar et al., 2012).
Anticancer Screening
The synthesis and structural analysis of triazole carboxamide derivatives for anticancer activity screening highlight the potential of such compounds in therapeutic applications. Understanding the interactions and binding modes with biological targets can lead to the development of new anticancer agents (Pokhodylo et al., 2021).
Antiviral Activity
The preparation of triazole carboxamide nucleosides and their significant antiviral activity against herpes and measles viruses indicate the potential of triazole derivatives in antiviral drug development. Such studies are essential for identifying new therapeutic agents for viral infections (Revankar et al., 1981).
properties
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-12-2-8-16(9-3-12)25-19(13-4-5-13)18(23-24-25)20(26)22-15-7-6-14-11-28-21(27)17(14)10-15/h2-3,6-10,13H,4-5,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODAVFWVSHXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(COC4=O)C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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